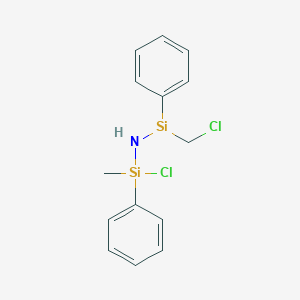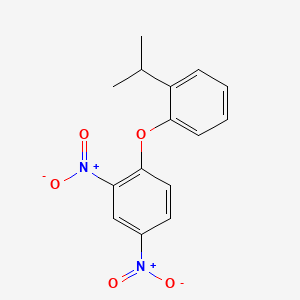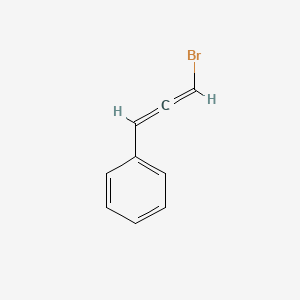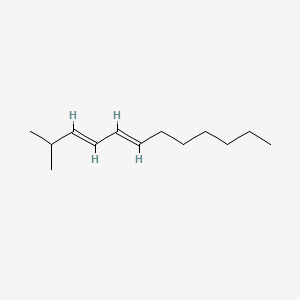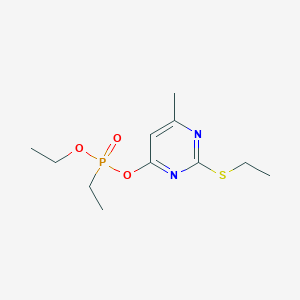![molecular formula C22H8F10N6 B14691567 1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine CAS No. 27828-53-1](/img/structure/B14691567.png)
1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine is a chemical compound with the molecular formula C22H8F10N6 and a molecular weight of 546.3232 . This compound is known for its unique structure, which includes multiple fluorine atoms and hydrazinylidene groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine typically involves the reaction of pentafluorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic areas.
Mécanisme D'action
The mechanism of action of 1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and hydrazinylidene groups enable it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the modulation of immune responses .
Comparaison Avec Des Composés Similaires
1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine can be compared with other similar compounds, such as:
1,4-Bis{[(phenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine: This compound lacks the fluorine atoms, resulting in different chemical properties and reactivity.
1,4-Bis{[(trifluoromethyl)phenyl]methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine: The presence of trifluoromethyl groups instead of pentafluorophenyl groups alters the compound’s electronic properties and reactivity.
Propriétés
Numéro CAS |
27828-53-1 |
|---|---|
Formule moléculaire |
C22H8F10N6 |
Poids moléculaire |
546.3 g/mol |
Nom IUPAC |
1-N,4-N-bis[(2,3,4,5,6-pentafluorophenyl)methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C22H8F10N6/c23-11-9(12(24)16(28)19(31)15(11)27)5-33-35-21-7-3-1-2-4-8(7)22(38-37-21)36-34-6-10-13(25)17(29)20(32)18(30)14(10)26/h1-6H,(H,35,37)(H,36,38) |
Clé InChI |
QWUBGHRFJGOJST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN=C2NN=CC3=C(C(=C(C(=C3F)F)F)F)F)NN=CC4=C(C(=C(C(=C4F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


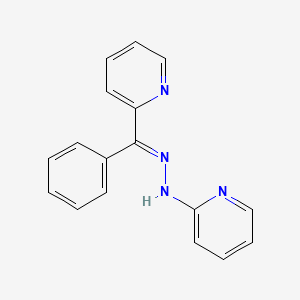
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)
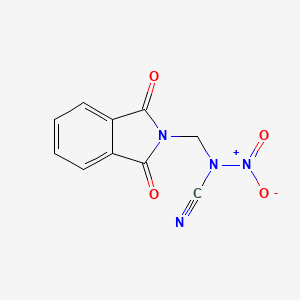
![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)
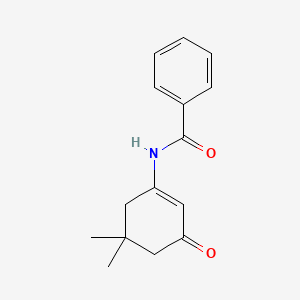
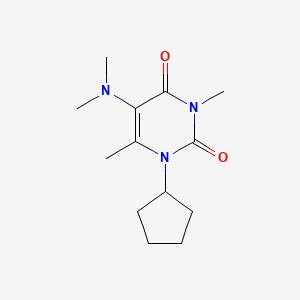
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)
